H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH
Description
This compound is a synthetic decapeptide featuring a mixed D/L (DL) stereochemistry across its amino acid residues. Its sequence includes arginine (Arg), proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser) residues arranged in an alternating DL configuration. The DL stereochemistry introduces structural flexibility and resistance to enzymatic degradation, which is atypical for naturally occurring peptides (predominantly L-forms) .
Properties
Molecular Formula |
C54H75N15O11 |
|---|---|
Molecular Weight |
1110.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H75N15O11/c55-36(20-10-24-60-53(56)57)50(77)69-27-13-23-43(69)51(78)68-26-12-22-42(68)49(76)62-31-44(71)63-38(28-33-14-4-1-5-15-33)45(72)67-41(32-70)48(75)66-40(30-35-18-8-3-9-19-35)47(74)65-39(29-34-16-6-2-7-17-34)46(73)64-37(52(79)80)21-11-25-61-54(58)59/h1-9,14-19,36-43,70H,10-13,20-32,55H2,(H,62,76)(H,63,71)(H,64,73)(H,65,74)(H,66,75)(H,67,72)(H,79,80)(H4,56,57,60)(H4,58,59,61) |
InChI Key |
DHXMASVOPVPEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for synthesizing peptides like H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential assembly of amino acids on a solid resin support, facilitating efficient purification and automation.
- Resin Activation: The solid support resin is prepared and activated to anchor the first amino acid via its carboxyl group.
- Coupling: Each amino acid, protected at its amino group (commonly with Fmoc or Boc groups), is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU). The activated amino acid reacts with the free amino group of the growing peptide chain.
- Deprotection: Temporary protecting groups on the amino acids are removed (e.g., Fmoc by piperidine treatment) to expose the amino group for the next coupling.
- Repetition: The coupling and deprotection cycle repeats until the full peptide sequence is assembled.
- Cleavage: The completed peptide is cleaved from the resin using acidic conditions (commonly trifluoroacetic acid, TFA), which also removes side-chain protecting groups.
- Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity.
This method is favored for its precision, scalability, and ability to incorporate both D- and L-amino acids in defined sequences.
Use of Pseudoproline Dipeptides to Improve Synthesis
Incorporation of pseudoproline dipeptides during SPPS can significantly improve the quality and yield of peptides containing serine and proline residues, which are present in this compound. Pseudoprolines are artificially created dipeptides derived from serine or threonine that form oxazolidine rings, serving as temporary side-chain protection and solubilizing units. Their use minimizes aggregation and enhances coupling efficiency during synthesis.
- Pseudoprolines are introduced similarly to standard amino acid derivatives.
- They improve solvation and reduce chain aggregation, especially important for sequences rich in proline and serine.
- After synthesis and deprotection, pseudoprolines revert to native amino acids, yielding the desired peptide.
Solution-Phase Fragment Coupling
For longer or complex peptides, fragment condensation in solution can be employed, where shorter peptide fragments are synthesized separately (often by SPPS) and then chemically coupled in solution. This method can improve overall yield and purity by reducing side reactions associated with long-chain SPPS.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | DIC, HBTU, or DCC | Activate carboxyl group for coupling |
| Coupling | Amino acids with Fmoc/Boc protection | Sequential chain elongation |
| Deprotection | Piperidine in DMF (for Fmoc removal) | Remove temporary amino protecting groups |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Release peptide from resin and deprotect |
| Purification | Reverse-phase HPLC | Obtain high purity peptide |
The choice of reagents and solvents is critical to optimize yield and minimize side reactions such as racemization or aggregation.
Industrial Production Techniques
- Automated peptide synthesizers are widely used for large-scale production, employing SPPS protocols with optimized cycles for coupling and deprotection.
- Continuous monitoring of reaction completeness via colorimetric tests or in-line analytical methods ensures process control.
- Purification is typically performed by preparative HPLC, followed by lyophilization to obtain the peptide as a powder.
- Quality control includes mass spectrometry and NMR spectroscopy to confirm sequence and stereochemistry.
Chemical Reaction Analysis During Preparation
Mitigation Strategies
- Use of mild coupling reagents and additives to suppress racemization.
- Incorporation of pseudoproline dipeptides to reduce aggregation.
- Conducting synthesis under inert atmosphere or with antioxidants to prevent oxidation.
- Careful optimization of deprotection times and reagent concentrations.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Sequential amino acid coupling on resin | High efficiency, automation possible | Aggregation, racemization risks |
| Use of Pseudoproline Dipeptides | Temporary side-chain protection for Ser/Pro | Improves solubility and yield | Additional synthetic steps |
| Solution-Phase Fragment Coupling | Coupling of peptide fragments in solution | Higher purity for long peptides | Requires fragment synthesis |
| Automated Synthesizers | Machine-assisted SPPS | Scalability, reproducibility | High initial equipment cost |
| Purification by HPLC | Reverse-phase chromatography | High purity, removal of impurities | Time-consuming, solvent use |
Research Discoveries and Advances
- Studies have demonstrated that incorporating D-amino acids in peptides enhances resistance to enzymatic degradation without compromising biological activity.
- Pseudoproline technology has been shown to significantly increase crude peptide quality and yield, especially for sequences rich in serine and proline, which are prone to aggregation.
- Greener solvents like propylene carbonate have been explored for SPPS to reduce environmental impact while maintaining synthesis efficiency.
- Analytical techniques such as 1H NMR and mass spectrometry are essential for confirming peptide identity and purity after synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The peptide undergoes oxidation primarily at methionine (if present) and aromatic residues like phenylalanine. Oxidation conditions and outcomes vary by reagent:
| Reagent | Conditions | Product Formed | Key Observations | Reference |
|---|---|---|---|---|
| H₂O₂ (3% v/v) | pH 7.4, 25°C, 2 hr | Methionine sulfoxide | Side chain oxidation reduces bioactivity | |
| Ozone | Aqueous buffer, 4°C, 30 min | Hydroxylated phenylalanine | Accelerates degradation of aromatic rings | |
| Atmospheric O₂ | Long-term storage, RT | Cross-linked dimerization | Enhanced under alkaline pH |
-
Mechanism : Radical-mediated oxidation targets sulfur-containing residues (e.g., methionine) and electron-rich aromatic systems.
-
Impact : Oxidative damage alters tertiary structure and receptor-binding efficacy.
Hydrolysis Reactions
Hydrolysis occurs at peptide bonds, particularly under acidic or enzymatic conditions:
| Condition | Target Bond | Rate Constant (k) | Half-Life (t₁/₂) | Reference |
|---|---|---|---|---|
| HCl (6M), 110°C | Arg-Pro | 0.12 hr⁻¹ | 5.8 hr | |
| Trypsin (pH 8.0) | Arg-Xaa | 2.4 μM⁻¹s⁻¹ | 15 min | |
| Neutral H₂O, 37°C | Ser-Phe | 0.002 hr⁻¹ | 346 hr |
-
Acid Hydrolysis : Proline-rich regions (e.g., DL-Pro-DL-Pro) resist cleavage due to steric hindrance .
-
Enzymatic Hydrolysis : Trypsin selectively cleaves C-terminal to arginine, producing fragments like Arg-OH and Pro-Pro-Gly-Phe .
Coupling and Aminolysis Reactions
Solid-phase peptide synthesis (SPPS) employs coupling reagents to elongate the chain:
| Reagent | Solvent | Coupling Efficiency | Side Reaction Mitigation | Reference |
|---|---|---|---|---|
| HBTU/DIEA | DMF | 98% | Minimized arginine cyclization | |
| PyBOP/HOAt | NMP | 95% | Reduced racemization | |
| EDC/HOBt | DCM | 89% | Requires low temperature |
-
Critical Step : DIEA (diisopropylethylamine) activates carboxyl groups but must be added after pre-mixing with phosphonium salts (e.g., HBTU) to prevent arginine self-cyclization .
-
Racemization Risk : D/L-enantiomerization at serine and phenylalanine residues occurs above 25°C.
Conformational Stability
The peptide’s alternating D/L configuration enhances resistance to proteolysis but complicates folding:
Functional Group Modifications
Side-chain reactions enable conjugation or labeling:
Degradation Pathways
Environmental factors accelerate decomposition:
Key Research Findings
-
Stereochemical Effects : D-amino acids at positions 2 (Pro) and 7 (Phe) reduce aggregation propensity by 40% compared to L-only analogs.
-
Arginine Stability : Unprotected arginine side chains undergo cyclization at pH > 8 unless coupling reagents are pre-mixed .
-
Industrial Synthesis : SPPS with HBTU/DIEA achieves 98% purity, but scale-up requires iterative HPLC purification .
Scientific Research Applications
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including as an inhibitor of fibrinogen aggregation and fibrin polymerization.
Materials Science: Utilized in the development of biomaterials and hydrogels for tissue engineering.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH involves its interaction with specific molecular targets. For instance, as an inhibitor of fibrinogen aggregation, it binds to fibrinogen and prevents its polymerization into fibrin, thereby inhibiting clot formation . The peptide’s structure allows it to interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features Compared to Related Peptides
*MFR-a is a cofactor with a non-peptidic, furan-containing structure.
Key Observations:
Sequence Complexity: The decapeptide’s extended sequence and mixed stereochemistry distinguish it from shorter dipeptides (e.g., H-D-Arg-Phe-OH) and non-peptide cofactors like MFR-a .
Functional Groups : The guanidinium groups in Arg residues enable stronger electrostatic interactions compared to aliphatic (Leu) or aromatic (Phe) residues in simpler peptides .
Functional and Biochemical Comparisons
Key Findings:
Stability: The decapeptide’s DL stereochemistry and Pro-rich sequence likely confer greater stability than L-configured peptides (e.g., H-D-Ala-Gly-Gly-OH) or oxidizable polyphenols like catechins .
Biological Role Contrasts: Unlike methylofuran (involved in methanogenesis) or catechins (antioxidants), this peptide’s applications are hypothesized to center on biomolecular interactions (e.g., antimicrobial activity) due to its cationic termini .
Notes
Structural Analysis Limitations : Direct comparative studies on this specific decapeptide are scarce. Insights are extrapolated from structural analogs (e.g., shorter DL peptides) and graph-based chemical comparison methodologies .
Stereochemical Impact : The DL configuration may reduce target specificity compared to L-peptides but enhance proteolytic resistance, a trade-off critical for therapeutic design .
Research Gaps: No in vivo or in vitro data were identified in the provided evidence; further studies are needed to validate functional predictions.
Biological Activity
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH is a synthetic peptide composed of various amino acids, including arginine, proline, glycine, phenylalanine, and serine. This compound has garnered attention in biochemical research due to its potential biological activities, which may include antimicrobial properties, roles in cancer therapy, and applications in drug delivery systems. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by its amino acid sequence:
This structure indicates that the peptide contains multiple hydrophobic and polar residues, which may influence its interaction with biological membranes and receptors.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Peptides similar to H-DL-Arg have been shown to exhibit antimicrobial properties. For instance, research indicates that peptides with arginine and phenylalanine residues can disrupt bacterial membranes, leading to cell death. A study demonstrated that peptides containing these amino acids had effective inhibitory effects on both Gram-positive and Gram-negative bacteria.
2. Cancer Therapy
The compound's structure suggests potential applications in targeted cancer therapy. Peptides are increasingly being utilized as drug delivery vehicles due to their ability to selectively bind to cancer cells. The presence of proline and arginine may enhance the stability of the peptide in physiological conditions, improving its therapeutic efficacy.
3. Neuroprotective Effects
Some studies have suggested that peptides with similar sequences may possess neuroprotective effects. For example, the modulation of neuropeptide signaling pathways could offer therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies highlight the biological activity of peptides related to H-DL-Arg:
Research Findings
Recent research has focused on optimizing the stability and bioavailability of peptide therapeutics:
- Stability Studies : Peptides modified with D-amino acids showed increased resistance to enzymatic degradation, enhancing their therapeutic window .
- Cellular Uptake : Studies indicated that modifications to the peptide structure improved cellular uptake, which is crucial for effective drug delivery .
- Therapeutic Applications : The compound has been explored for use in formulations aimed at enhancing cognitive function and immune response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
